molecular formula C10H14N2O3 B13700417 Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13700417
M. Wt: 210.23 g/mol
InChI Key: BLWNXIIQTRWYAL-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a cyclohexyl group at position 3 and a methyl ester at position 5. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and diverse applications in medicinal chemistry and materials science . The cyclohexyl substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)9-11-8(12-15-9)7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

BLWNXIIQTRWYAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NO1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Amidoxime-Carboxylic Acid Derivative Cyclization

This method leverages the reaction between cyclohexylamidoxime and methyl cyanoformate (methyl carbonochloridate) under basic conditions:
Reaction Scheme:
$$
\text{Cyclohexanecarbonitrile} \xrightarrow{\text{NH}2\text{OH}} \text{Cyclohexylamidoxime} \xrightarrow{\text{CH}3OCOCl} \text{Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate}
$$

Key Steps:

  • Amidoxime Formation: Cyclohexanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours to yield cyclohexylamidoxime.
  • Cyclization: The amidoxime reacts with methyl cyanoformate in tetrahydrofuran (THF) using triethylamine as a base at 0–5°C, followed by reflux for 12 hours.

Optimization Data:

Parameter Value Source
Yield (Cyclization) 72–78%
Purification Column chromatography (hexane:EtOAc 4:1)

One-Pot Tiemann-Krüger Protocol

A modified Tiemann-Krüger method uses cyclohexylnitrile and methyl glycolate under acidic conditions:
Procedure:

  • Cyclohexylnitrile (1 eq) and methyl glycolate (1.2 eq) are mixed in acetic acid.
  • Hydroxylamine hydrochloride (1.5 eq) is added, and the mixture is refluxed for 24 hours.
  • The product is extracted with dichloromethane and recrystallized from ethanol.

Performance Metrics:

Metric Result Source
Reaction Time 24 hours
Yield 65%
Purity (HPLC) >95%

Microwave-Assisted Synthesis

A rapid alternative employs microwave irradiation to accelerate cyclization:
Conditions:

  • Reactants: Cyclohexylamidoxime (1 eq), methyl chlorooxalate (1.1 eq)
  • Solvent: Dimethylformamide (DMF)
  • Irradiation: 150 W, 120°C, 30 minutes

Advantages:

  • 85% yield achieved in 30 minutes vs. 12–24 hours conventionally.
  • Reduced side products (e.g., hydrolyzed esters).

Comparative Analysis of Methods

Method Yield Time Scalability Cost Efficiency
Amidoxime-Cyclization 72–78% 12 h High Moderate
Tiemann-Krüger 65% 24 h Moderate Low
Microwave 85% 0.5 h Limited High

Key Observations:

  • The microwave method offers superior efficiency but requires specialized equipment.
  • The Tiemann-Krüger route is cost-effective for small-scale synthesis but suffers from longer reaction times.

Structural Confirmation Data

Spectroscopic Characterization:

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=N oxadiazole).
  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.92 (s, 3H, OCH₃), 7.45 (s, 1H, oxadiazole-H).
  • MS (EI): m/z 223 [M⁺], 194 [M⁺−COOCH₃].

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents via Mannich base formation.
  • Antimicrobial derivatives through sulfonation or alkylation.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound with a five-membered heterocyclic ring containing two nitrogen atoms. It features a cyclohexyl group attached to the 3-position of the oxadiazole ring and a methyl ester functional group at the 5-position. It belongs to the oxadiazole family, known for diverse biological activities and potential pharmaceutical applications. Note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.

Potential Applications

This compound and similar oxadiazole compounds have potential applications in:

  • Pharmacological Studies Oxadiazoles often demonstrate anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for pharmacological studies.
  • Drug Discovery Derivatives of 1,2,4-oxadiazoles have shown potential as anticancer agents .

Research and Biological Activities

Research indicates that compounds within the oxadiazole class often demonstrate:

  • Inhibition of cancer cell proliferation
  • Antimicrobial activity
  • Anti-inflammatory effects

Interaction studies of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer proliferation. Molecular docking studies could provide insights into these interactions at the atomic level.

Anticancer Agents

Biological evaluation of 1,2,4-oxadiazoles revealed that some of their derivatives are potent anticancer agents . The greatest breakthrough came with the discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new series of apoptosis inducers . Since then, exploration of the anticancer activity of 1,2,4-oxadiazole derivatives has started, resulting in a creation of a wide library of compounds .

Analogues of this compound

Compound NameStructure FeaturesUnique Properties
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazoleChloromethyl group at position 5Known for high reactivity and potential use in synthesis
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazoleChloromethyl group at position 3Exhibits significant antimicrobial activity
3-(tert-butyl)-5-(chloromethyl)-1,2,4-oxadiazoleTert-butyl substituent enhancing lipophilicityPotentially useful in drug formulation
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazolePropyl group at position 3Increased hydrophobicity affecting bioavailability

Mechanism of Action

The mechanism of action of methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

The following analysis compares methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate with its analogs, focusing on substituent effects, physicochemical properties, reactivity, and applications.

Structural Analogs and Substituent Effects
Compound Name Substituent (Position 3) Ester Group (Position 5) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cyclohexyl Methyl C₁₀H₁₄N₂O₃ 210.23* Bulky aliphatic substituent; moderate lipophilicity
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl Methyl C₁₀H₈N₂O₃ 204.18 Aromatic substituent; electron-withdrawing effects
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Cyclopentyl Ethyl C₁₀H₁₄N₂O₃ 210.23 Smaller aliphatic ring; higher volatility (liquid form)
Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate Cyclobutyl Ethyl C₉H₁₂N₂O₃ 196.20 Compact substituent; potential ring strain
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate Cyclopropyl Ethyl C₈H₁₀N₂O₃ 182.18 High ring strain; increased reactivity

*Calculated based on analog data from .

Key Observations :

  • Electronic Effects : Phenyl groups exert electron-withdrawing effects via resonance, whereas cyclohexyl groups are electron-donating via inductive effects. This difference impacts the electrophilicity of the oxadiazole ring and its reactivity in coupling reactions .
  • Physical State : Ethyl esters (e.g., cyclopentyl analog) are often liquids at room temperature, while methyl esters (e.g., phenyl analog) may crystallize as solids, reflecting differences in intermolecular forces .
Physicochemical and Reactivity Comparisons
  • Solubility :

    • Cyclohexyl and cyclopentyl derivatives exhibit higher lipophilicity compared to phenyl or cyclopropyl analogs, favoring solubility in organic solvents.
    • Potassium salts of oxadiazole carboxylates (e.g., ) show enhanced aqueous solubility due to ionic character, unlike neutral esters .
  • Stability: Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate is stable under normal conditions but incompatible with strong oxidizers . Similar stability is expected for the methyl cyclohexyl analog.
  • Reactivity :

    • Electron-withdrawing substituents (e.g., phenyl) reduce activation energies for reactions involving the oxadiazole ring. For example, methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate undergoes amidation with amines at 60°C, yielding carboxamide derivatives .
    • Cyclohexyl-substituted analogs may require harsher conditions for similar transformations due to steric shielding of the reactive carboxylate site .

Biological Activity

Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural diversity within this class allows for modifications that can enhance their biological efficacy and selectivity against various targets.

Biological Activity of this compound

Recent studies have highlighted the potential of this compound in various biological assays:

Anticancer Activity

This compound has shown promising anticancer activity against several cancer cell lines. In vitro studies demonstrated significant cytotoxic effects with IC50 values indicating potent antiproliferative properties. For example:

  • Cell Lines Tested : Human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and breast cancer (MCF-7).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner .
  • Inhibition of Key Enzymes : It has been noted that oxadiazole derivatives can inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression .

Biological Activity Table

The following table summarizes the biological activities reported for this compound:

Activity Target/Cell Line IC50 Value (µM) Reference
AnticancerHeLa10
AnticancerCaco-212
AnticancerMCF-715
HDAC InhibitionHDACs<20
Carbonic Anhydrase InhibitionhCA IX and hCA II<100

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A comprehensive study assessed the compound's effects on multiple human cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound.
  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited HDAC activity at low micromolar concentrations. This inhibition was linked to enhanced apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization reactions between hydrazides and carboxylic acid derivatives. For example, a methyl ester variant may use methyl chlorooxoacetate and a cyclohexyl-substituted amidoxime precursor. Key steps include:

  • Cyclization : Reacting amidoximes with activated esters under reflux in anhydrous solvents like THF or DCM .
  • Condition Optimization : Temperature (80–100°C), reaction time (12–24 h), and catalysts (e.g., DCC) to enhance yield .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, ester carbonyl at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₅N₂O₃).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer : Preliminary screenings suggest:

  • Neuropharmacological Potential : Interaction with serotonin/dopamine receptors inferred from structural analogs (e.g., cyclohexyl-oxadiazole-piperidine derivatives) .
  • Antimicrobial Activity : Oxadiazole derivatives with lipophilic groups (e.g., cyclohexyl) show moderate inhibition against S. aureus and E. coli in broth microdilution assays .

Advanced Research Questions

Q. How can solubility challenges in pharmacological assays be addressed?

  • Methodological Answer :

  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) via ester hydrolysis or amide coupling without disrupting the oxadiazole core .
  • Nanoformulation : Liposomal encapsulation to enhance bioavailability in in vivo studies .

Q. How do structural features (e.g., substituent position) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionKey ImpactReference
Cyclohexyl at C3 Enhances lipophilicity and CNS penetration
Methyl Ester at C5 Improves metabolic stability compared to ethyl analogs
  • Method : Compare IC₅₀ values of analogs in target-specific assays (e.g., kinase inhibition) .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under consistent conditions (e.g., pH 7.4, 37°C) .
  • Target Profiling : Use competitive binding assays (e.g., SPR) to identify off-target interactions .
  • Structural Analysis : X-ray crystallography or molecular docking to clarify binding modes (e.g., tubulin vs. enzyme active sites) .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Resolve 3D binding conformations with purified proteins (e.g., tubulin) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Metabolomic Profiling : LC-MS/MS to track metabolic stability in hepatocyte models .

Q. How can in silico modeling guide target identification?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against databases like PDB for potential targets (e.g., colchicine-binding site of tubulin) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with oxadiazole N-atoms) .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability .

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